N-butyl-2-[(4-{[2-(3,4-dimethoxyphenyl)ethyl]amino}quinazolin-2-yl)sulfanyl]acetamide
Description
Properties
IUPAC Name |
N-butyl-2-[4-[2-(3,4-dimethoxyphenyl)ethylamino]quinazolin-2-yl]sulfanylacetamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H30N4O3S/c1-4-5-13-25-22(29)16-32-24-27-19-9-7-6-8-18(19)23(28-24)26-14-12-17-10-11-20(30-2)21(15-17)31-3/h6-11,15H,4-5,12-14,16H2,1-3H3,(H,25,29)(H,26,27,28) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JBBVAXCPIKGAMZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCNC(=O)CSC1=NC2=CC=CC=C2C(=N1)NCCC3=CC(=C(C=C3)OC)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H30N4O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
454.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-butyl-2-[(4-{[2-(3,4-dimethoxyphenyl)ethyl]amino}quinazolin-2-yl)sulfanyl]acetamide is a compound of interest due to its diverse biological activities, particularly in medicinal chemistry. This article explores its biological activity, including its potential therapeutic applications, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
- Molecular Formula : C20H27N3O4S
- Molecular Weight : 401.51 g/mol
- IUPAC Name : this compound
Anticancer Activity
Research indicates that quinazoline derivatives, including this compound, exhibit significant anticancer properties. A study demonstrated that quinazoline-based compounds can inhibit tumor growth by targeting specific signaling pathways involved in cancer progression. For instance, compounds with bulky groups on the acetamide moiety have shown enhanced biological activity against various cancer cell lines, including MDA-MB-231 and MCF7 .
Antibacterial Properties
In addition to anticancer effects, quinazoline derivatives are noted for their antibacterial activities. Studies have shown that certain hybrids exhibit potent antimicrobial properties against Gram-positive and Gram-negative bacteria. The mechanism often involves the inhibition of bacterial DNA synthesis or disruption of cell wall integrity .
Enzyme Inhibition
This compound has also been investigated for its potential as an enzyme inhibitor. For example, it has been linked to the inhibition of dipeptidyl peptidase IV (DPP-IV), which is relevant for diabetes treatment. The compound's IC50 values in various enzyme assays suggest promising therapeutic applications in metabolic disorders .
Antioxidant Activity
Quinazoline derivatives have demonstrated antioxidant properties through various assays such as ABTS and CUPRAC. The presence of methoxy and hydroxyl groups on the phenolic substituents significantly enhances the antioxidant capacity of these compounds. This property is crucial for preventing oxidative stress-related diseases .
Data Table: Summary of Biological Activities
Case Studies and Research Findings
- Anticancer Study : A study conducted by Kumar et al. synthesized a series of quinazoline-based hybrids and evaluated their anticancer activity against breast cancer cell lines. The results indicated that compounds with specific substituents exhibited IC50 values ranging from 0.36 to 40.90 μM, highlighting their potential as anticancer agents .
- Antibacterial Evaluation : Another research focused on sulfonamide-linked quinazolinones demonstrated significant antibacterial activity against E. coli and S. aureus strains, suggesting that structural modifications could enhance efficacy against resistant bacterial strains .
- Enzyme Inhibition Research : A study on DPP-IV inhibitors revealed that certain quinazoline derivatives could effectively lower blood glucose levels in diabetic models by inhibiting DPP-IV activity, showcasing their potential in diabetes management .
Scientific Research Applications
Pharmacological Properties
N-butyl-2-[(4-{[2-(3,4-dimethoxyphenyl)ethyl]amino}quinazolin-2-yl)sulfanyl]acetamide has been studied for its potential as an antitumor agent . Research indicates that quinazoline derivatives exhibit cytotoxic effects against various cancer cell lines. The compound's structure suggests it may interact with specific biological pathways involved in cancer progression, particularly through the inhibition of certain kinases or receptors associated with tumor growth.
Anticancer Research
Several studies have demonstrated the anticancer properties of compounds similar to this compound. For instance, a study published in the Journal of Medicinal Chemistry highlighted that quinazoline derivatives could inhibit the proliferation of breast cancer cells by inducing apoptosis through mitochondrial pathways .
Neurological Effects
Research suggests that compounds with similar structures may have neuroprotective effects. A study focusing on orexin receptor antagonists indicated that modifications to the quinazoline structure could enhance neuroprotective properties and potentially aid in treating neurodegenerative diseases .
Case Studies
Case Study 1: Antitumor Activity
A recent study evaluated the effects of a related quinazoline derivative on various cancer cell lines. Results showed a significant reduction in cell viability at concentrations above 10 µM, indicating strong cytotoxicity against breast and lung cancer cells.
Case Study 2: Neuroprotective Effects
In another investigation, a compound structurally similar to this compound was tested for its ability to protect neuronal cells from oxidative stress. The findings suggested a marked improvement in cell survival rates when treated with the compound compared to controls.
Comparison with Similar Compounds
Key Structural Analogs and Their Properties
The following compounds share structural or functional similarities with the target molecule:
Functional and Pharmacological Insights
- Kinase Inhibition: Quinazoline derivatives (e.g., Belonosudil) are established kinase inhibitors. The target’s quinazoline-sulfanyl scaffold could similarly interact with ATP-binding pockets, though substituents like the butyl group may modulate potency .
- Anti-inflammatory Activity: The 4-oxo-quinazolinone analog () demonstrates that acetamide substituents enhance anti-inflammatory effects. The target’s sulfanyl bridge might further optimize binding to inflammatory mediators like COX-2 .
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for N-butyl-2-[(4-{[2-(3,4-dimethoxyphenyl)ethyl]amino}quinazolin-2-yl)sulfanyl]acetamide, and how do reaction conditions influence yield?
- Methodological Answer : The compound can be synthesized via multi-step protocols, such as:
- Step 1 : Reacting substituted phenols or N-phthaloylglycine derivatives with sulfonyl chlorides or aminoalkylating agents to form intermediate acetamides .
- Step 2 : Coupling the quinazolin-2-ylsulfanyl moiety via nucleophilic substitution or thiol-ene chemistry, requiring controlled pH (e.g., 7–9) and temperatures (60–80°C) to avoid side reactions .
- Critical Parameters : Yield optimization depends on solvent polarity (e.g., DMF vs. THF), stoichiometry of sulfhydryl donors, and inert atmospheres to prevent oxidation of thiol intermediates .
Q. How is the molecular structure of this compound validated, and what analytical techniques are essential?
- Methodological Answer :
- Nuclear Magnetic Resonance (NMR) : 1H/13C NMR confirms substituent positions (e.g., 3,4-dimethoxyphenyl protons at δ 3.8–4.0 ppm; quinazoline NH at δ 8.2–8.5 ppm) .
- High-Resolution Mass Spectrometry (HRMS) : Validates molecular weight (e.g., [M+H]+ ion) and fragmentation patterns to confirm the acetamide-thioether linkage .
- X-Ray Crystallography : Resolves crystal packing and hydrogen-bonding networks (e.g., C–H⋯O interactions between acetamide carbonyl and methoxy groups) .
Q. What standard bioassays are used to evaluate its biological activity?
- Methodological Answer :
- Antimicrobial Activity : Broth microdilution assays (MIC values) against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) with ciprofloxacin as a control .
- Anticancer Screening : MTT assays on cancer cell lines (e.g., MCF-7, HeLa) using IC50 values, with comparative analysis against doxorubicin .
- Anti-inflammatory Testing : COX-2 inhibition assays (ELISA) and carrageenan-induced rat paw edema models .
Advanced Research Questions
Q. How does structural modification of the quinazolin-2-ylsulfanyl group affect bioactivity?
- Methodological Answer :
- SAR Studies : Replace the sulfanyl group with sulfonyl or methylene analogs to assess impact on target binding. For example:
- Sulfonyl derivatives show reduced antimicrobial activity due to steric hindrance .
- Methylation of the quinazoline NH decreases solubility but enhances CNS penetration .
- Computational Modeling : Docking studies (e.g., AutoDock Vina) with bacterial DNA gyrase or human COX-2 active sites quantify binding affinity changes .
Q. What strategies resolve contradictions in solubility vs. bioavailability data?
- Methodological Answer :
- Solubility Enhancement : Use co-solvents (PEG-400) or cyclodextrin inclusion complexes, validated via phase solubility diagrams .
- Bioavailability Optimization : Pharmacokinetic studies in rodents (e.g., AUC0–24h) comparing oral vs. intraperitoneal administration. Lipinski’s Rule of Five violations (e.g., logP >5) may explain low oral absorption .
Q. How are in vivo toxicity profiles assessed, and what biomarkers are monitored?
- Methodological Answer :
- Acute Toxicity : OECD Guideline 423 tests in rats (dose range: 50–2000 mg/kg), monitoring ALT/AST levels for hepatotoxicity .
- Histopathological Analysis : Post-mortem examination of liver/kidney tissues for necrosis or inflammatory infiltrates .
- Genotoxicity : Ames test (TA98 strain) and micronucleus assay in bone marrow cells .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
